molecular formula C22H22N4O4S B2775284 Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 898604-75-6

Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2775284
CAS RN: 898604-75-6
M. Wt: 438.5
InChI Key: PYKSZDLBJVFZPB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzene ring (benzoate), a triazine ring, and an ethyl group. It also seems to have a sulfanyl group attached to an acetyl amino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the triazine ring and the benzene ring would add to this complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antifungal Evaluation : A study by Ergenç et al. (1990) explored the synthesis of 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates. This research is indicative of methods to create compounds with potential antifungal properties, though the compounds synthesized in this study showed varying levels of activity (Ergenç et al., 1990).

Chemistry of sym-Tetrazine : Postovskii et al. (1977) worked on ethyl benzoate thiocarbohydrazone and its conversion to various compounds, demonstrating a chemistry approach that could be relevant for synthesizing related structures (Postovskii et al., 1977).

Antibacterial and Molecular Docking Study : Shakir et al. (2020) discussed the synthesis of novel benzoxazine derivatives with significant antibacterial abilities, highlighting the potential of such compounds in antimicrobial applications (Shakir et al., 2020).

Optical and Nonlinear Properties

DFT Calculations and Optical Nonlinear Properties : Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate and studied their nonlinear optical properties, suggesting uses in optical limiting applications (Abdullmajed et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 4-[[2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-3-30-21(29)16-8-10-17(11-9-16)23-19(27)13-31-22-24-20(28)18(25-26-22)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKSZDLBJVFZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate

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